molecular formula C9H13NO4 B8700341 Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate

Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate

Cat. No. B8700341
M. Wt: 199.20 g/mol
InChI Key: QGHCXDHZMRQGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetate

InChI

InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h6H,3-5H2,1-2H3

InChI Key

QGHCXDHZMRQGOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCN(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.20 g of 60% NaH (in paraffin oil) (0.33 mol) was added to 100 ml of dry diethyl ether. With vigorous stirring, 19.83 g (0.20 mol) of N-methylpyrrolidone were added. Then within one hour 121.30 g (0.83 mol) of diethyl oxalate were added dropwise. After the addition the suspension was heated to 40° C. and stirred for 21 hours. The reaction mixture was then cooled in an ice bath, mixed with 66 ml 5M HCl and the resulting 2-phase mixture was filtered once. Then the two phases were separated, and the aqueous phase was extracted twice with 100 ml diethyl ether. The combined ethereal phases were dried over Na2SO4 and concentrated on a rotary evaporator to dryness. The oily residue was cooled to −80° C. and mixed with 200 ml diethyl ether. The resulting brown solid was filtered off and recrystallized from heptane. This gave 5.2 g product as white needles.
Name
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step Two
Quantity
121.3 g
Type
reactant
Reaction Step Three
Name
Quantity
66 mL
Type
reactant
Reaction Step Four

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